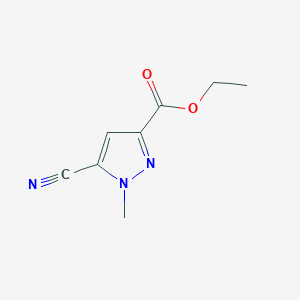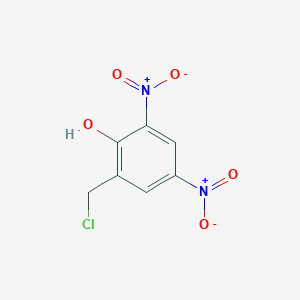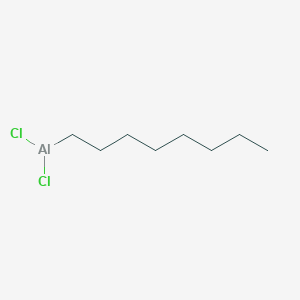
Dichlorooctylaluminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichlorooctylaluminium is an organoaluminium compound with the chemical formula C₈H₁₇AlCl₂. It is a derivative of aluminium, where two chlorine atoms and an octyl group are bonded to the aluminium atom. This compound is known for its reactivity and is used in various chemical processes and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dichlorooctylaluminium can be synthesized through the reaction of octyl chloride with aluminium trichloride. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
AlCl3+C8H17Cl→C8H17AlCl2+HCl
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The process involves the continuous feeding of reactants and the removal of by-products to maintain the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
Dichlorooctylaluminium undergoes several types of chemical reactions, including:
Oxidation: Reacts with oxygen to form aluminium oxide and other by-products.
Reduction: Can be reduced to form aluminium hydrides.
Substitution: Reacts with nucleophiles to replace chlorine atoms with other groups.
Common Reagents and Conditions
Oxidation: Typically requires an oxidizing agent such as oxygen or hydrogen peroxide.
Reduction: Often involves reducing agents like lithium aluminium hydride.
Substitution: Common nucleophiles include alcohols, amines, and thiols.
Major Products Formed
Oxidation: Aluminium oxide and octyl derivatives.
Reduction: Aluminium hydrides and octyl derivatives.
Substitution: Various substituted aluminium compounds depending on the nucleophile used
Applications De Recherche Scientifique
Dichlorooctylaluminium has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in polymerization reactions and as a reagent in organic synthesis.
Biology: Investigated for its potential use in biological assays and as a reagent in biochemical studies.
Medicine: Explored for its potential in drug delivery systems and as a component in certain pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives .
Mécanisme D'action
The mechanism of action of dichlorooctylaluminium involves its ability to form strong bonds with various substrates. The aluminium atom acts as a Lewis acid, accepting electron pairs from nucleophiles. This property makes it an effective catalyst in many chemical reactions. The molecular targets and pathways involved include interactions with organic molecules, leading to the formation of new chemical bonds and the stabilization of reaction intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloromethylaluminium: Similar structure but with a methyl group instead of an octyl group.
Dichloroethylaluminium: Contains an ethyl group instead of an octyl group.
Dichlorobutylaluminium: Features a butyl group in place of the octyl group.
Uniqueness
Dichlorooctylaluminium is unique due to its longer carbon chain (octyl group), which imparts different physical and chemical properties compared to its shorter-chain analogs. This longer chain can influence the compound’s solubility, reactivity, and interaction with other molecules, making it suitable for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
3238-27-5 |
|---|---|
Formule moléculaire |
C8H17AlCl2 |
Poids moléculaire |
211.10 g/mol |
Nom IUPAC |
dichloro(octyl)alumane |
InChI |
InChI=1S/C8H17.Al.2ClH/c1-3-5-7-8-6-4-2;;;/h1,3-8H2,2H3;;2*1H/q;+2;;/p-2 |
Clé InChI |
RBLGTYCOUOIUNY-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCC[Al](Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


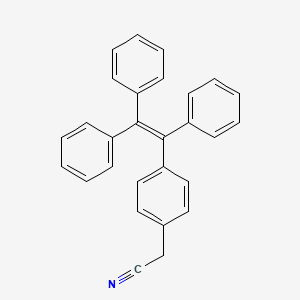
(2-dicyclohexylphosphinophenyl)methane](/img/structure/B13742359.png)
![2,9-Dihydroxypyrido[1,2-a]pyrimidin-4-one](/img/structure/B13742366.png)
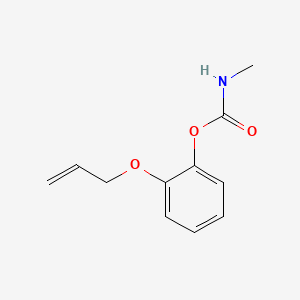
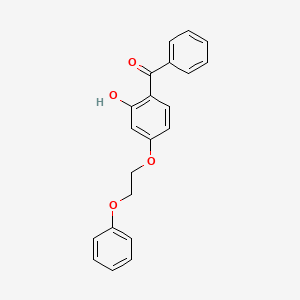


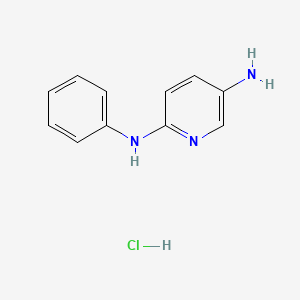

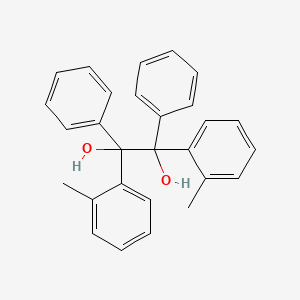
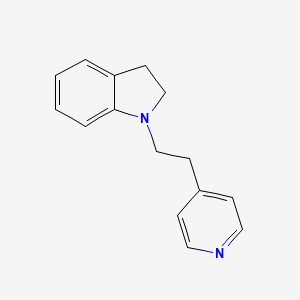
![Diethylgold bromide [Forbidden]](/img/structure/B13742450.png)
